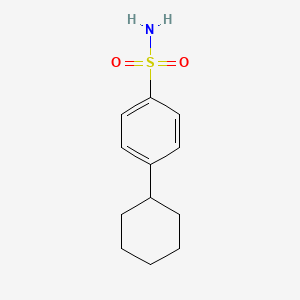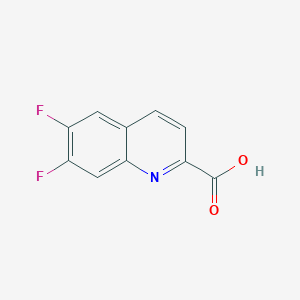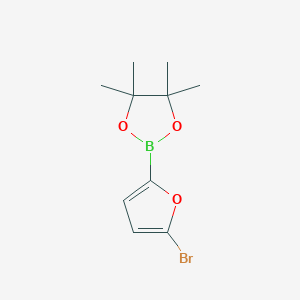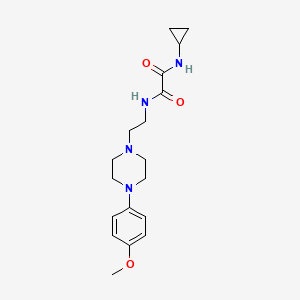![molecular formula C20H15FN4O3S B2869380 methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172402-11-7](/img/structure/B2869380.png)
methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as medicinal chemistry, and their presence in a variety of natural products .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . The specific synthesis process for “this compound” is not explicitly mentioned in the available sources.Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzothiazole ring, which is a five-membered heterocycle with one sulfur and one nitrogen atom . It also contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms . The exact molecular structure would require more specific data.Scientific Research Applications
Molecular Structure and Conformational Analysis
Research into compounds closely related to methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate has provided insights into their molecular structure and conformational preferences. Studies involving O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate have shown that these compounds exhibit a rich conformational landscape, with a pseudo-anti conformation being the most stable. The presence of intramolecular 1,5-O⋯O short distances suggests the importance of chalcogen⋯chalcogen interactions in determining conformational preference. These findings were supported by single-crystal X-ray diffraction and quantum chemical calculations, providing a deeper understanding of the structural properties of similar compounds (Channar et al., 2020).
Photophysical Properties and Applications
The study of fluorinated liquid crystals, including those similar to the subject compound, has revealed their photoresponsive behavior and the effects of solvent and substituent on their spectral shifts and UV–visible absorbance. These properties are crucial for applications in materials science, particularly in the development of optoelectronic devices. The research focused on the calculation of spectral shifts using the CNDO/S + CI and INDO/S + CI methods, highlighting the potential of fluorinated compounds in enhancing the UV stability of liquid crystals while maintaining their conductivity (Praveen & Ojha, 2012).
Antimicrobial Activity
Compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial activity. For instance, fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles have shown promising activities against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, indicating the potential of these compounds in developing new antimicrobial agents (Gadakh et al., 2010).
Anticancer Properties
The synthesis of novel fluoro-substituted compounds, including benzo[b]pyran derivatives, has been explored for their anti-cancer activities. One study demonstrated that these compounds exhibit significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This research highlights the therapeutic potential of fluorinated compounds in oncology (Hammam et al., 2005).
Properties
IUPAC Name |
methyl 4-[[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-11-9-17(23-18(26)12-3-5-13(6-4-12)19(27)28-2)25(24-11)20-22-15-8-7-14(21)10-16(15)29-20/h3-10H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKSHPSLCHNJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyano-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B2869298.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one](/img/structure/B2869299.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869302.png)


![N-(2,6-Difluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2869305.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2869309.png)
![(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869310.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2869316.png)


